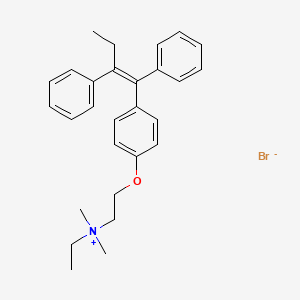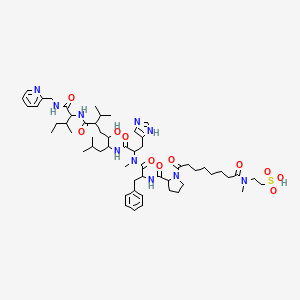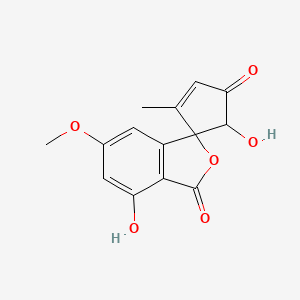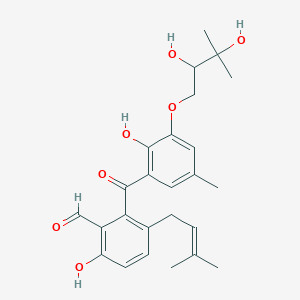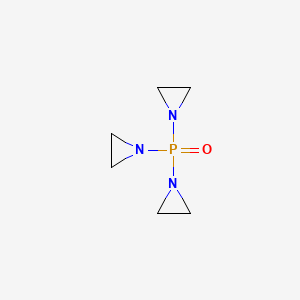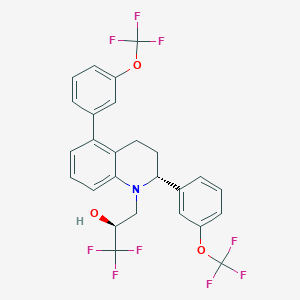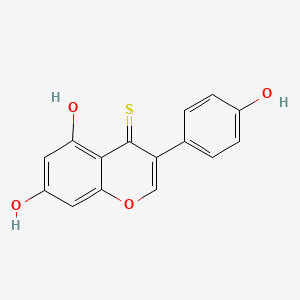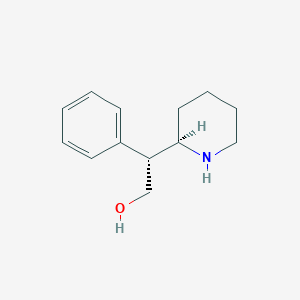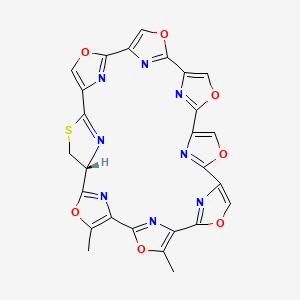
(R)-Telomestatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Telomestatin is a naturally occurring macrocyclic compound known for its potent anti-cancer properties. It was originally isolated from the bacterium Streptomyces anulatus and has garnered significant attention due to its ability to selectively bind to and stabilize G-quadruplex structures in DNA. This stabilization can inhibit the activity of telomerase, an enzyme crucial for the maintenance of telomeres, thereby inducing apoptosis in cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Telomestatin is complex and involves multiple steps. One of the key synthetic routes includes the formation of the macrocyclic ring through a series of cyclization reactions. The process typically begins with the preparation of a linear precursor, which is then cyclized under specific conditions to form the macrocycle. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization.
Industrial Production Methods
Industrial production of ®-Telomestatin is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of more efficient and scalable methods. These methods often involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and improve yields.
化学反応の分析
Types of Reactions
®-Telomestatin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Telomestatin include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
科学的研究の応用
®-Telomestatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study macrocyclic ring formation and G-quadruplex stabilization.
Biology: Investigated for its role in telomere biology and its potential to induce apoptosis in cancer cells.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit telomerase activity.
Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery research.
作用機序
The mechanism of action of ®-Telomestatin involves its selective binding to G-quadruplex structures in DNA. This binding stabilizes the G-quadruplex, preventing the binding and activity of telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, ®-Telomestatin induces telomere shortening and triggers apoptosis in cancer cells. The molecular targets involved in this process include the G-quadruplex structures and telomerase enzyme.
類似化合物との比較
Similar Compounds
Telomestatin: The racemic mixture of ®-Telomestatin and its enantiomer.
BRACO-19: Another G-quadruplex stabilizer with similar anti-cancer properties.
TMPyP4: A porphyrin-based compound that also stabilizes G-quadruplex structures.
Uniqueness
®-Telomestatin is unique due to its high selectivity and potency in binding to G-quadruplex structures. Unlike other similar compounds, ®-Telomestatin exhibits a stronger binding affinity and greater specificity for G-quadruplexes, making it a more effective inhibitor of telomerase activity and a promising candidate for anti-cancer therapy.
特性
CAS番号 |
265114-54-3 |
|---|---|
分子式 |
C26H14N8O7S |
分子量 |
582.5 g/mol |
IUPAC名 |
(1R)-4,8-dimethyl-3,7,11,15,19,23,27-heptaoxa-31-thia-33,34,35,36,37,38,39,40-octazanonacyclo[28.2.1.12,5.16,9.110,13.114,17.118,21.122,25.126,29]tetraconta-2(40),4,6(39),8,10(38),12,14(37),16,18(36),20,22(35),24,26(34),28,30(33)-pentadecaene |
InChI |
InChI=1S/C26H14N8O7S/c1-9-17-24-30-14(6-39-24)21-28-12(4-37-21)19-27-11(3-35-19)20-29-13(5-36-20)22-31-15(7-38-22)26-32-16(8-42-26)23-33-18(10(2)40-23)25(34-17)41-9/h3-7,16H,8H2,1-2H3/t16-/m0/s1 |
InChIキー |
YVSQVYZBDXIXCC-INIZCTEOSA-N |
異性体SMILES |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=N[C@@H](CS9)C(=N2)O1 |
正規SMILES |
CC1=C2C3=NC(=C(O3)C)C4=NC(=CO4)C5=NC(=CO5)C6=NC(=CO6)C7=NC(=CO7)C8=NC(=CO8)C9=NC(CS9)C(=N2)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


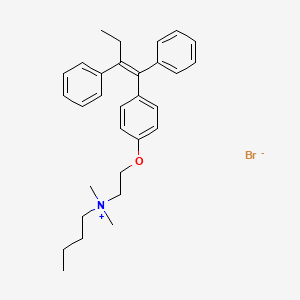
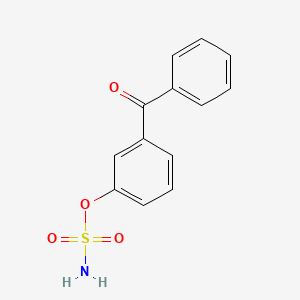
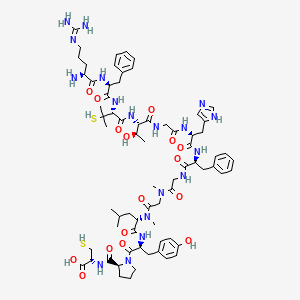
![[4-(2-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853392.png)
![[4-(3-methoxybenzoyl)phenyl] sulfamate](/img/structure/B10853394.png)
